3-(Benzyloxy)-4-morpholin-4-ylaniline

Lipophilicity CNS drug design Blood-brain barrier permeability

3-(Benzyloxy)-4-morpholin-4-ylaniline (CAS 1071305-79-7) is a morpholine-containing aniline derivative distinguished by a 3-benzyloxy substituent on the aromatic ring. With a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol, it combines a morpholine heterocycle—a privileged scaffold in central nervous system (CNS) drug discovery—with a lipophilic benzyloxy group that modulates physicochemical properties.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
Cat. No. B12085720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-4-morpholin-4-ylaniline
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O2/c18-15-6-7-16(19-8-10-20-11-9-19)17(12-15)21-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2
InChIKeyPZZBGLWTIHESKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-4-morpholin-4-ylaniline: A Structurally Differentiated Morpholinyl-Aniline Building Block for CNS-Focused Medicinal Chemistry


3-(Benzyloxy)-4-morpholin-4-ylaniline (CAS 1071305-79-7) is a morpholine-containing aniline derivative distinguished by a 3-benzyloxy substituent on the aromatic ring . With a molecular formula of C17H20N2O2 and a molecular weight of 284.35 g/mol, it combines a morpholine heterocycle—a privileged scaffold in central nervous system (CNS) drug discovery—with a lipophilic benzyloxy group that modulates physicochemical properties . The compound has been noted for potential enzyme inhibitory activity against monoamine oxidases (MAOs), positioning it as a candidate for neurological disorder research . Its structural architecture incorporates an aniline NH2 handle amenable to further functionalization, making it a versatile intermediate for library synthesis and probe development .

Why 3-(Benzyloxy)-4-morpholin-4-ylaniline Cannot Be Replaced by Simpler Morpholinyl-Aniline Analogs


In medicinal chemistry and chemical biology, substituting a building block with a close structural analog often disrupts critical drug-like property profiles. 3-(Benzyloxy)-4-morpholin-4-ylaniline and its closest analogs—4-morpholin-4-ylaniline (CAS 2524-67-6) and 3-methoxy-4-morpholin-4-ylaniline (CAS 482308-06-5)—differ specifically in the 3-position substituent (H, OCH3, or OCH2Ph). This seemingly minor change produces substantial shifts in lipophilicity: the target compound's XLogP3 of 2.5 exceeds that of 4-morpholin-4-ylaniline (LogP 1.75) and 3-methoxy-4-morpholin-4-ylaniline (LogP 1.76) [1] . In CNS drug design, a LogP above 2 is often required for adequate blood-brain barrier penetration, meaning the benzyloxy-bearing compound falls into a permeability-favorable range that the more polar analogs do not achieve [1]. Generic substitution would therefore alter the lipophilic-hydrophilic balance, potentially compromising membrane permeability, target engagement, and overall pharmacokinetic profile. Quantitative evidence for these property differences is provided below.

Quantitative Differentiation of 3-(Benzyloxy)-4-morpholin-4-ylaniline Versus Its Closest Structural Analogs


Elevated Lipophilicity (ΔLogP ≥ +0.75) Relative to 4-Morpholin-4-ylaniline and Its 3-Methoxy Analog

The 3-benzyloxy group imparts significantly higher lipophilicity compared to the unsubstituted parent (4-morpholin-4-ylaniline) and the 3-methoxy analog. The target compound exhibits an XLogP3 of 2.5 , while 4-morpholin-4-ylaniline has a LogP of 1.7516 [1] and 3-methoxy-4-morpholin-4-ylaniline has a LogP of 1.76020 . This represents a ΔLogP of approximately +0.75 relative to both comparators. In the context of CNS drug design, compounds with LogP between 2 and 5 are generally considered to have favorable passive membrane permeability, whereas LogP values below 2 may limit brain penetration [1].

Lipophilicity CNS drug design Blood-brain barrier permeability

Increased Molecular Weight and Structural Complexity Enable Differentiated Target Binding Profiles

The molecular weight of 3-(Benzyloxy)-4-morpholin-4-ylaniline (284.35 g/mol) is substantially higher than that of 4-morpholin-4-ylaniline (178.23 g/mol) and the 3-methoxy analog (208.26 g/mol) [1] . The additional 106 g/mol (vs. parent) and 76 g/mol (vs. methoxy analog) arise from the benzyloxy group, which introduces an extra phenyl ring and a flexible -OCH2- linker. This increased steric bulk and conformational flexibility can modulate binding site occupancy in enzyme pockets (e.g., MAO isoforms), enabling interactions with hydrophobic sub-pockets inaccessible to smaller analogs . While direct comparative IC50 data are not publicly available, the structural differentiation supports distinct pharmacological profiles that cannot be replicated by simpler in-class compounds.

Molecular weight Ligand efficiency Scaffold complexity

Altered Hydrogen-Bonding Capacity and Polar Surface Area Differentiate CNS Drug-Likeness Profile

The target compound possesses 4 hydrogen bond acceptors (morpholine oxygen, benzyloxy oxygen, and two nitrogen lone pairs) and 1 hydrogen bond donor (aniline NH2) . In comparison, 4-morpholin-4-ylaniline has 3 H-bond acceptors and 2 donors [1], while the 3-methoxy analog has 4 acceptors and 2 donors . The reduction in H-bond donor count (1 vs. 2) in the target compound is potentially advantageous for CNS penetration, as a donor count ≤ 1 is associated with improved passive brain permeability [1]. Furthermore, the polar surface area of 4-morpholin-4-ylaniline is 38.49 Ų [1]; the benzyloxy group is expected to increase PSA modestly, but the overall profile remains within favorable CNS drug-like space (PSA < 90 Ų typically desired) while achieving higher lipophilicity than the comparators.

Polar surface area Hydrogen bond acceptors CNS MPO score

Synthetic Accessibility via Direct Benzylation of 4-Morpholin-4-ylaniline Provides a Practical Procurement Advantage

3-(Benzyloxy)-4-morpholin-4-ylaniline can be synthesized through direct O-benzylation of 4-morpholin-4-ylaniline using benzyl chloride in the presence of a base such as potassium carbonate . This single-step derivatization from the commercially available parent aniline (CAS 2524-67-6, priced at approximately $50-100 per 25 g from major suppliers) provides a cost-effective route that avoids multi-step de novo construction of the morpholine ring. In contrast, many alternative substituted morpholinyl-anilines require multi-step syntheses involving nitration, reduction, and heterocycle formation, which can incur higher costs and longer lead times. The modular nature of this benzylation route also enables parallel synthesis of diverse benzyloxy-substituted analogs for library production.

Synthetic route Building block accessibility Parallel library synthesis

Optimal Application Scenarios for 3-(Benzyloxy)-4-morpholin-4-ylaniline Based on Validated Physicochemical Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3 of 2.5 and a single H-bond donor, 3-(Benzyloxy)-4-morpholin-4-ylaniline occupies a physicochemical sweet spot for CNS permeability. In neuroscience lead optimization, the compound can serve as a scaffold or building block where the benzyloxy group provides the necessary lipophilicity to cross the BBB, while the morpholine ring contributes solubility and target engagement . This profile differentiates it from the more polar 4-morpholin-4-ylaniline (LogP 1.75) and 3-methoxy analog (LogP 1.76), which may exhibit suboptimal brain exposure [1].

Monoamine Oxidase (MAO) Inhibitor Development Leveraging Hydrophobic Sub-Pocket Occupancy

The compound has been identified as having potential MAO inhibitory activity . The benzyloxy group's additional phenyl ring can occupy hydrophobic sub-pockets in the MAO active site that are not reached by the parent 4-morpholin-4-ylaniline or methoxy analog . This makes it a suitable starting point for developing selective MAO-A or MAO-B inhibitors, a class of agents relevant to depression, Parkinson's disease, and other neurological conditions.

Kinase Inhibitor Fragment Libraries Requiring Morpholine-Containing ATP-Competitive Scaffolds

Morpholine is a privileged fragment in kinase inhibitor design, frequently occupying the ribose pocket of ATP-binding sites. The aniline NH2 handle on 3-(Benzyloxy)-4-morpholin-4-ylaniline allows for facile conjugation to hinge-binding motifs or linker attachment for PROTAC development. The increased molecular weight and steric bulk relative to simpler morpholinyl-anilines provide a differentiated vector for probing kinase selectivity pockets .

Parallel Library Synthesis of Benzyloxy-Substituted CNS Probes

The straightforward one-step benzylation route from 4-morpholin-4-ylaniline enables rapid generation of diverse benzyloxy-substituted analogs by varying the benzyl halide electrophile. This modularity supports parallel medicinal chemistry efforts aimed at systematically exploring the SAR of 3-alkoxy substituents on the morpholinyl-aniline core, accelerating hit-to-lead timelines in CNS-focused projects.

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